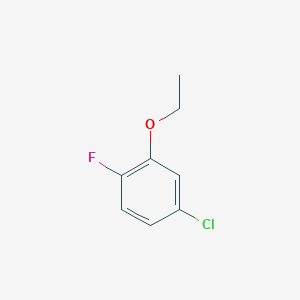

4-Chloro-2-ethoxy-1-fluorobenzene

Overview

Description

“4-Chloro-2-ethoxy-1-fluorobenzene” is a synthetic organic compound with the molecular formula C8H8ClFO . It is also known as CEFB. The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of “this compound” is 174.6 . The InChI code for the compound is 1S/C8H8ClFO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 174.6 and a density of 1.284 g/cm3 . The boiling point is 235.2ºC at 760 mmHg .Scientific Research Applications

Ethoxylation and Phase-Transfer Catalysis

One study discusses the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using potassium ethoxide in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions. This method emphasizes the efficiency of nucleophilic substitution reactions facilitated by phase-transfer catalysis and ultrasound, highlighting a potential application of similar halogenated compounds in organic synthesis (Wang & Rajendran, 2007).

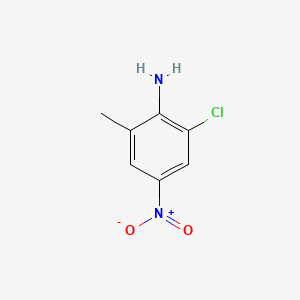

Microwave-Mediated Reduction

Another research paper presents the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including 4-fluoronitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene, using Mo(CO)6 and DBU in ethanol. This study highlights the applicability of such compounds in generating various aniline derivatives through selective reduction processes, which are crucial in the development of pharmaceuticals and dyes (Spencer et al., 2008).

Molecular Ordering in Smectogenic Compounds

Research on the molecular ordering of smectogenic compounds, including those with ethoxy and fluoro groups, offers insights into the effects of quantum mechanics and intermolecular forces on the phase transition temperatures of such materials. These findings have implications for the design and development of new liquid crystalline materials with tailored properties (Ojha, 2005).

Dissociative Electron Attachment

A study on the dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes and chloronitrobenzenes, provides valuable information on the electron-induced reactions of such compounds. This research could have implications for understanding the stability and reactivity of halogenated aromatic compounds in various chemical environments (Asfandiarov et al., 2007).

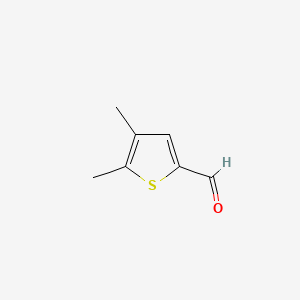

Fluorogenic Aldehyde for Aldol Reaction Monitoring

The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions showcases the application of 4-Chloro-2-ethoxy-1-fluorobenzene derivatives in analytical chemistry. This compound's ability to significantly increase fluorescence upon reaction completion provides a novel tool for monitoring reaction progress in real-time (Guo & Tanaka, 2009).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways in the body.

Pharmacokinetics

The compound’s molecular weight (1746 g/mol) and physical form (liquid) suggest that it may be absorbed and distributed in the body

Result of Action

It is known that benzene derivatives can interact with various cellular components and potentially affect cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-ethoxy-1-fluorobenzene. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by storage conditions .

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVFNABINSSJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378659 | |

| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-34-5 | |

| Record name | 4-Chloro-2-ethoxy-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

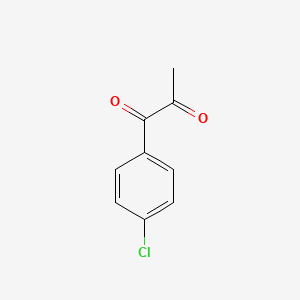

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)